

A Technical Guide to the Biological Role and Function of beta-D-Psicopyranose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-d-Psicopyranose*

Cat. No.: *B12650915*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Psicopyranose, also known as D-allulose, is a rare sugar that has garnered significant attention for its potential health benefits. As a C-3 epimer of D-fructose, it possesses about 70% of the sweetness of sucrose but with a caloric value close to zero. This technical guide provides an in-depth overview of the biological roles and functions of **beta-D-Psicopyranose**, focusing on its metabolic fate, enzymatic interactions, and influence on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising functional monosaccharide.

Introduction

Beta-D-Psicopyranose is a naturally occurring monosaccharide found in small quantities in foods like figs, raisins, and wheat.^[1] Unlike conventional sugars, it is minimally metabolized in the human body, making it a low-calorie sweetener.^{[1][2]} Beyond its utility as a sugar substitute, emerging research has illuminated its active roles in metabolic regulation, positioning it as a potential therapeutic agent for conditions such as hyperglycemia, obesity, and non-alcoholic fatty liver disease.

Metabolic Fate and Pharmacokinetics

Intestinal Absorption

Beta-D-Psicopyranose is absorbed in the small intestine primarily through glucose transporters. Studies using Caco-2 cell monolayers have demonstrated that its transport across the apical membrane of enterocytes is mediated by glucose transporter 5 (GLUT5), which it shares with fructose. Following absorption into the enterocytes, it is released into the bloodstream via glucose transporter 2 (GLUT2) on the basolateral membrane.^{[1][3]} Notably, **beta-D-Psicopyranose** can competitively inhibit the transport of glucose, which may contribute to its hypoglycemic effects.^[3]

Systemic Distribution and Excretion

Once in the bloodstream, **beta-D-Psicopyranose** is distributed to various tissues. However, it is poorly utilized by the body as an energy source.^[2] A significant portion, approximately 70%, is excreted unchanged in the urine within 24 hours.^{[1][4]} The remaining unabsorbed portion passes to the large intestine, where it is largely resistant to fermentation by gut microbiota and is excreted in the feces.^{[2][4]}

The pharmacokinetic profile in rats indicates rapid absorption, with peak blood concentrations observed around 60 minutes after oral administration. It is primarily distributed to the liver, with minimal accumulation in other organs, and is quickly cleared from the body.^{[5][6]}

Enzymatic Interactions and Inhibition

A key aspect of the biological function of **beta-D-Psicopyranose** is its interaction with digestive and metabolic enzymes.

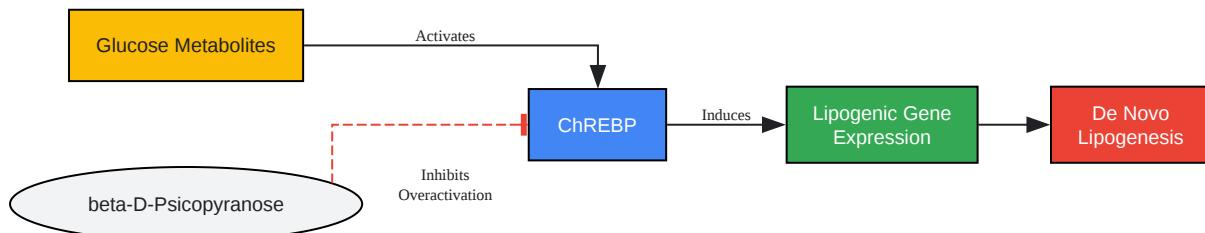
Inhibition of Intestinal α -Glucosidases

Beta-D-Psicopyranose has been shown to be a potent inhibitor of intestinal α -glucosidases, specifically sucrase and maltase.^{[7][8]} This inhibition slows the breakdown of sucrose and maltose into absorbable monosaccharides, thereby reducing the postprandial glucose spike.^{[7][8]} While the precise inhibition constants (Ki) are not extensively reported in the literature, in vitro studies have demonstrated significant dose-dependent inhibition of these enzymes.^[9]

Table 1: Summary of α -Glucosidase Inhibition by D-Psicose

Enzyme	Substrate	Organism	Inhibition	Reference
Sucrase	Sucrose	Rat Intestine	Potent Inhibition	[7][8]
Maltase	Maltose	Rat Intestine	Potent Inhibition	[7][8]
α-Amylase	Starch	Salivary, Pancreatic	Slight to no inhibition	[7][9]

Modulation of Hepatic Glucokinase Activity


Glucokinase (hexokinase IV) is a key enzyme in hepatic glucose metabolism, responsible for phosphorylating glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis. **Beta-D-Psicopyranose** has been shown to induce the translocation of glucokinase from the nucleus, where it is held in an inactive state by the glucokinase regulatory protein (GKRP), to the cytoplasm in hepatocytes.[9][10] This translocation increases the active pool of glucokinase, thereby enhancing hepatic glucose uptake and utilization, which contributes to its blood glucose-lowering effects.[9][10] The precise kinetic changes (Vmax, Km) in glucokinase activity in the presence of **beta-D-Psicopyranose** require further detailed investigation.

Modulation of Cellular Signaling Pathways

The metabolic benefits of **beta-D-Psicopyranose** extend beyond direct enzyme inhibition and are mediated through the modulation of key cellular signaling pathways.

Hepatic Lipid Metabolism: ChREBP and SREBP-1c

Beta-D-Psicopyranose plays a significant role in regulating hepatic de novo lipogenesis (DNL), the process of synthesizing fatty acids from carbohydrates. It exerts this effect by influencing the activity of two master transcriptional regulators of lipogenesis: carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c).[6][11] While the precise molecular interactions are still under investigation, studies suggest that D-psicose may help to suppress the overactivation of these transcription factors in states of excess carbohydrate intake, leading to reduced expression of lipogenic enzymes and a decrease in liver fat accumulation.[6][11]

[Click to download full resolution via product page](#)

Modulation of the ChREBP Pathway by **beta-D-Psicopyranose**.

Potential Role in AMPK and MAPK Signaling

While direct evidence is still emerging, the metabolic effects of **beta-D-Psicopyranose**, such as increased fatty acid oxidation and improved insulin sensitivity, are consistent with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.^[2] Further research is needed to elucidate the direct or indirect mechanisms by which D-psicose may influence AMPK activity.

Additionally, in specific cellular contexts, such as human umbilical vein endothelial cells (HUVECs) under high glucose conditions, D-psicose has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) by suppressing the p38 Mitogen-Activated Protein Kinase (p38-MAPK) pathway.^{[12][13]} This suggests a potential anti-inflammatory role for D-psicose in the context of diabetic complications.

Experimental Protocols


In Vitro α -Glucosidase Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory activity of **beta-D-Psicopyranose** against α -glucosidase.

- Reagents:

- α -glucosidase from *Saccharomyces cerevisiae* (e.g., Sigma-Aldrich)
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) (substrate)

- **beta-D-Psicopyranose** (test compound)
- Acarbose (positive control)
- Phosphate buffer (100 mM, pH 6.8)
- Sodium carbonate (Na_2CO_3) (1 M)
- Procedure:
 - Prepare serial dilutions of **beta-D-Psicopyranose** and acarbose in phosphate buffer.
 - In a 96-well microplate, add 50 μL of phosphate buffer and 10 μL of the test compound or control solution to each well.
 - Add 20 μL of α -glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank. Add 20 μL of phosphate buffer to the blank wells.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding 20 μL of pNPG solution (5 mM in phosphate buffer) to all wells.
 - Incubate the plate at 37°C for 20 minutes.
 - Stop the reaction by adding 50 μL of 1 M Na_2CO_3 solution.
 - Measure the absorbance at 405 nm using a microplate reader.
- Calculation:
 - The percentage of inhibition is calculated as: $[1 - (\text{Abs_sample} - \text{Abs_blank}) / (\text{Abs_control} - \text{Abs_blank})] * 100$

[Click to download full resolution via product page](#)

Workflow for the in vitro α -glucosidase inhibition assay.

Glucokinase Activity Assay

This is a coupled enzyme assay to measure glucokinase activity.

- Reagents:

- Glucokinase (recombinant or purified)
- Glucose
- **beta-D-Psicopyranose** (test compound)
- ATP
- NADP^+
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Tris-HCl buffer (pH 7.5) containing MgCl_2

- Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, MgCl_2 , ATP, NADP^+ , and G6PDH.
 - Add varying concentrations of glucose and a fixed concentration of **beta-D-Psicopyranose** to the reaction mixture in a 96-well plate.
 - Initiate the reaction by adding glucokinase.
 - Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a microplate reader in kinetic mode.
- Analysis:
- The rate of NADPH production is proportional to glucokinase activity.

- Kinetic parameters (Vmax and Km) can be determined by fitting the data to the Michaelis-Menten equation.

Summary of Quantitative Data

Table 2: Pharmacokinetic Parameters of D-Psicose in Rats (Oral Administration)

Parameter	Value	Reference
Time to Peak Concentration (Tmax)	~60 minutes	[5]
Urinary Excretion (within 24h)	~70%	[4]

Table 3: Effects of D-Psicose on Postprandial Blood Glucose in Humans

Study Population	Intervention	Outcome	Reference
Borderline Diabetics	5g D-psicose with a meal	Significant reduction in blood glucose at 30 and 60 min post-meal	[12][14]
Healthy Adults	5g D-psicose with a meal	Reduced postprandial glucose and insulin responses	[12][14]

Conclusion and Future Directions

Beta-D-Psicopyranose exhibits a range of biological activities that hold significant promise for its application in functional foods and pharmaceuticals. Its ability to modulate carbohydrate digestion and absorption, enhance hepatic glucose metabolism, and potentially influence key metabolic signaling pathways underscores its therapeutic potential in the management of metabolic disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying its effects on AMPK, ChREBP, and SREBP-1c signaling. Furthermore, detailed kinetic studies to determine the inhibition constants for its interaction with various enzymes are warranted. Long-

term clinical trials are also necessary to fully establish its efficacy and safety profile for various health applications. The continued investigation of **beta-D-Psicopyranose** is poised to unlock new strategies for combating metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. d-Psicose Inhibits Intestinal α -Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata | MDPI [mdpi.com]
- 11. Kinetics of rat liver glucokinase. Co-operative interactions with glucose at physiologically significant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Biological Role and Function of beta-D-Psicopyranose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12650915#biological-role-and-function-of-beta-d-psicopyranose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com